molecular formula C8H16 B1583743 2,3,4-Trimethyl-2-pentene CAS No. 565-77-5

2,3,4-Trimethyl-2-pentene

Cat. No.: B1583743
CAS No.: 565-77-5
M. Wt: 112.21 g/mol
InChI Key: SZFRZEBLZFTODC-UHFFFAOYSA-N
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Description

2,3,4-Trimethyl-2-pentene is an organic compound with the molecular formula C8H16 . It is a branched alkene, characterized by the presence of a double bond between the second and third carbon atoms in its structure. This compound is also known by its IUPAC name, 2,3,4-Trimethylpent-2-ene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trimethyl-2-pentene can be synthesized through the copolymerization of s-butyl and t-butyl alcohols in the presence of sulfuric acid . This reaction involves the dehydration of the alcohols, leading to the formation of the desired alkene.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the acid-catalyzed dehydration of the corresponding alcohols. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethyl-2-pentene undergoes various chemical reactions, including:

    Hydrogenation: The addition of hydrogen to the double bond, converting the alkene into an alkane.

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Substitution: The double bond can participate in electrophilic addition reactions, such as halogenation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,4-Trimethyl-2-pentene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4-Trimethyl-2-pentene exerts its effects is primarily through its reactivity at the double bond . The double bond serves as a site for various chemical reactions, including electrophilic addition and oxidation. These reactions can lead to the formation of different products, which may interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Uniqueness: 2,3,4-Trimethyl-2-pentene is unique due to its specific branching and the position of the double bond, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying the effects of molecular structure on chemical reactivity and for various applications in research and industry .

Properties

IUPAC Name

2,3,4-trimethylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-6(2)8(5)7(3)4/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFRZEBLZFTODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870618
Record name 2,3,4-Trimethylpent-2-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565-77-5, 61665-19-8
Record name 2-Pentene, 2,3,4-trimethyl-
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Record name Pentene, trimethyl-
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Record name 2,4-Trimethyl-2-pentene
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Record name 2,3,4-Trimethylpent-2-ene
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Record name 2,3,4-trimethylpent-2-ene
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Record name 2,3,4-Trimethyl-2-pentene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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